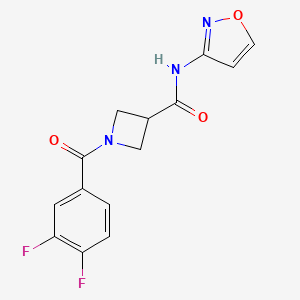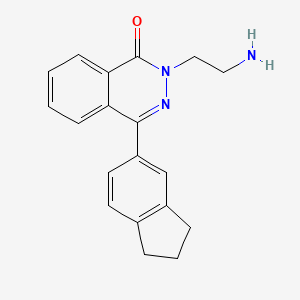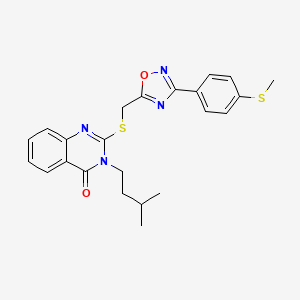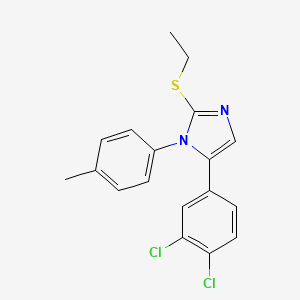![molecular formula C8H13NO3S B2375480 8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide CAS No. 1477740-44-5](/img/structure/B2375480.png)
8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide is a chemical compound with the molecular formula C8H13NO3S and a molecular weight of 203.26 g/mol . This compound is characterized by a spirocyclic structure containing sulfur and nitrogen atoms, making it a unique and interesting subject for chemical research.
Méthodes De Préparation
The synthesis of 8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide involves several steps. One common synthetic route includes the reaction of a suitable thiol with an azaspiro compound under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and may involve catalysts to facilitate the process . Industrial production methods often involve bulk synthesis techniques, ensuring high purity and yield of the final product .
Analyse Des Réactions Chimiques
8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Applications De Recherche Scientifique
8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide can be compared with similar compounds such as:
1-Thia-4-azaspiro[4.5]decan-3-one: This compound has a similar spirocyclic structure but differs in the position of the sulfur and nitrogen atoms.
2-Thia-3-azaspiro[4.5]decan-4-one: Another related compound with variations in the spirocyclic framework.
3-Thia-4-azaspiro[4.5]decan-2-one: This compound also shares structural similarities but has different functional groups attached to the spirocyclic core.
These comparisons highlight the uniqueness of 8-Thia-2-azaspiro[4
Propriétés
IUPAC Name |
8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c10-7-5-8(6-9-7)1-3-13(11,12)4-2-8/h1-6H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRCDHNXDAYFRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC12CC(=O)NC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-ethyl-N-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2375398.png)
![2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2375400.png)

![1-(4-Methoxyphenethyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2375403.png)

![3,4,7,9-tetramethyl-1-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2375405.png)


![4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2375412.png)
![(2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine;dihydrochloride](/img/structure/B2375413.png)


![2-Chloro-N-[2-(2,3-dihydro-1-benzofuran-5-YL)-2-(dimethylamino)ethyl]-6-fluorobenzamide](/img/structure/B2375417.png)
![6-hydroxy-11-(pyridin-3-yl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2375419.png)
